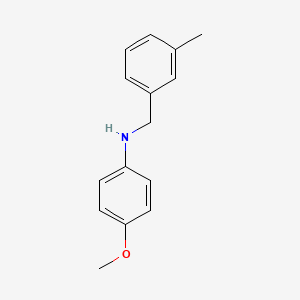

4-Methoxy-N-(3-methylbenzyl)aniline

Description

4-Methoxy-N-(3-methylbenzyl)aniline is a substituted aniline derivative featuring a methoxy group at the para position of the aniline ring and a 3-methylbenzyl substituent on the nitrogen atom. The compound’s structure suggests applications in materials science, corrosion inhibition, and pharmaceuticals, depending on substituent effects .

Properties

IUPAC Name |

4-methoxy-N-[(3-methylphenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-12-4-3-5-13(10-12)11-16-14-6-8-15(17-2)9-7-14/h3-10,16H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEHRQDWYGEZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNC2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(3-methylbenzyl)aniline typically involves a multi-step process. One common method includes:

Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Reduction: The acylated product is then reduced to form the corresponding alkane.

Nitration and Reduction: The aromatic ring undergoes nitration followed by reduction to introduce the amine group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as batch processing and continuous flow techniques, are likely employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(3-methylbenzyl)aniline can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the methoxy group.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Organic Synthesis

4-Methoxy-N-(3-methylbenzyl)aniline serves as an important intermediate in organic synthesis. It is utilized in the production of various complex organic molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for further functionalization through electrophilic aromatic substitution reactions.

Biological Studies

In biological research, this compound has been explored for its potential interactions with enzymes and proteins. Its ability to bind to specific molecular targets makes it valuable for studying enzyme kinetics and protein-ligand interactions.

Pharmacological Investigations

Research has indicated that this compound exhibits promising antimicrobial and anticancer activities. Studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines, suggesting its potential as a lead compound in drug development.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values obtained are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound has significant antimicrobial properties, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anticancer Activity

Preliminary studies have also investigated the anticancer properties of this compound. In vitro assays demonstrated that it can induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

- Synthesis of Antimicrobial Agents : A research team synthesized derivatives of this compound to enhance its antimicrobial activity. Modifications to the structure were tested against resistant bacterial strains, leading to the discovery of more potent compounds.

- Drug Development : In a pharmacological study, researchers explored the use of this compound as a scaffold for developing new anticancer agents. The study highlighted its effectiveness in targeting specific cancer types while minimizing side effects on normal cells.

Mechanism of Action

The exact mechanism of action for 4-Methoxy-N-(3-methylbenzyl)aniline is not well-documented. its structure suggests that it may interact with biological molecules through hydrogen bonding and hydrophobic interactions, influencing protein folding and function.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Data

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Aspergillus niger (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |

|---|---|---|

| 4-Methoxy-N-(nitrobenzylidene)aniline | 32 | 64 |

| 4-Methoxy-N-(p-tolyl)aniline | Not tested | Not tested |

Biological Activity

4-Methoxy-N-(3-methylbenzyl)aniline is an aromatic amine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C16H19N1O1

- Molecular Weight : 255.34 g/mol

The compound features a methoxy group and a methyl-substituted benzyl group, which may influence its biological interactions and mechanisms of action.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, with findings suggesting its effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.6 μg/mL |

| Escherichia coli | 31.2 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent, particularly against Gram-positive bacteria.

Anticancer Activity

Studies have explored the anticancer effects of this compound on various cancer cell lines. Notably, it has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HeLa (cervical cancer)

The compound exhibited IC50 values of approximately 20 μM for MCF-7 and 25 μM for HeLa cells, indicating moderate cytotoxicity.

Antimicrobial Mechanism

The antimicrobial activity is believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The presence of the methoxy group may enhance lipophilicity, allowing better penetration into bacterial cells.

Anticancer Mechanism

The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways. The compound appears to activate caspases and increase reactive oxygen species (ROS) levels within cancer cells, leading to programmed cell death.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various derivatives of aromatic amines found that this compound had superior activity against MRSA compared to standard antibiotics like ciprofloxacin, highlighting its potential as an alternative treatment option . -

Cytotoxicity Assessment :

In vitro assays demonstrated that the compound significantly reduced viability in cancer cell lines after 48 hours of exposure, with a dose-dependent response observed .

Q & A

Q. What are the optimal synthetic routes for 4-Methoxy-N-(3-methylbenzyl)aniline?

The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere. A typical procedure involves reacting aniline (93 mg) with 3-methylbenzaldehyde (120 mg) and 1.1% Pd/NiO (20 mg) at 25°C for 10 hours, yielding 96% product after purification . Alternative methods include greener protocols using bio-derived catalysts (e.g., lemon juice), though these may result in moderate purity (confirmed by H NMR and melting point analysis) .

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Monoclinic crystal systems (space group ) with parameters Å, Å, and are reported. Intermolecular N–H···O and C–H···O hydrogen bonds stabilize the lattice, as visualized in packing diagrams .

Q. What spectroscopic techniques are used to characterize this compound?

- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, CDCl) confirms substituent positions via chemical shifts (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–7.3 ppm) .

- Vibrational Spectroscopy: FT-IR and Raman spectra identify functional groups (e.g., N–H stretch at ~3400 cm, C–O–C asymmetric stretch at 1250–1200 cm) .

Advanced Research Questions

Q. How do catalyst systems influence enantioselectivity in asymmetric synthesis?

Chiral catalysts like PS-supported N-picolylimidazolidinone enable enantioselective reductions of imines. For example, continuous-flow reactors achieve up to 94% yield and 85% enantiomeric excess (ee) for related aniline derivatives, though ee decreases over time due to catalyst decomposition . Pd/NiO systems prioritize yield over enantioselectivity, making them suitable for racemic synthesis .

Q. What computational methods predict the compound’s electronic and intermolecular interactions?

- Density Functional Theory (DFT): B3LYP/6-311G(d) calculations optimize geometry, vibrational frequencies, and NMR chemical shifts, validated against experimental data .

- Natural Bond Orbital (NBO) Analysis: Quantifies hyperconjugative interactions (e.g., lone pair donation from methoxy oxygen to aromatic rings) .

- Hirshfeld Surface Analysis: Maps intermolecular contacts (e.g., H-bonding, π-π stacking) in crystal packing .

Q. What intermolecular forces dominate the crystal lattice?

SCXRD reveals N–H···O and C–H···O hydrogen bonds (2.8–3.2 Å) between the nitro/methoxy groups and adjacent aromatic protons. These interactions, along with van der Waals forces, dictate the monoclinic packing arrangement .

Q. How does the compound interact with biological targets in drug discovery?

Molecular docking studies suggest binding to enzymes (e.g., cytochrome P450) via hydrogen bonds and hydrophobic interactions. For analogs like 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline, in vitro antimicrobial assays show activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Methodological Considerations

- Synthesis Optimization: Screen catalysts (e.g., Pd/NiO vs. bio-catalysts) to balance yield, purity, and sustainability .

- Characterization Workflow: Combine SCXRD for structural validation, NMR/FT-IR for functional group analysis, and DFT for electronic properties .

- Biological Assays: Use molecular docking to prioritize targets, followed by in vitro testing (e.g., broth microdilution for antimicrobial activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.